molecular formula C9H12Cl2N2O3 B2780293 2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride CAS No. 2260937-18-4

2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride

Cat. No. B2780293
CAS RN: 2260937-18-4
M. Wt: 267.11
InChI Key: YYMZHWBIRJYOEM-UHFFFAOYSA-N
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Description

Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community . They are considered to be the naphthalene analog of pyridine, containing two fused pyridine rings with one nitrogen atom in each ring . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .


Molecular Structure Analysis

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms . Six isomeric naphthyridines exist currently .


Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes .

Scientific Research Applications

Synthesis and Antibacterial Activity

Research has been conducted on the synthesis of naphthyridine derivatives showing significant antibacterial activities. Egawa et al. (1984) synthesized compounds with cyclic amino groups substituted at C-7, which were found to exhibit more potent antibacterial activity than enoxacin, highlighting their potential for further biological studies (Egawa et al., 1984). Similarly, Matsumoto et al. (1984) developed a series of 1,6,7-trisubstituted naphthyridine-3-carboxylic acids, identifying enoxacin as a compound with broad and potent antibacterial activity, showcasing the significance of structural variations for enhancing antibacterial properties (Matsumoto et al., 1984).

Pharmaceutical Compound Analysis

Zhao et al. (2009) explored the formation of multiple layer hydrates for a pharmaceutical compound related to naphthyridine derivatives. Their study utilized particle-based simulation techniques to predict the existence of various hydrates, which is crucial for understanding the compound's behavior in different humidity conditions (Zhao et al., 2009).

Novel Synthesis Methods

Zong et al. (2008) reported a novel approach for synthesizing naphthyridine derivatives, including 4-carboxy-1,8-naphthyridines, through Pfitzinger-type chemistry. This method highlights an efficient pathway to obtain bi- and tridentate ligands containing the naphthyridine moiety, which is beneficial for developing metal complexes and semiconductor surface anchoring (Zong et al., 2008).

Supramolecular Organic Salts

Jin et al. (2011) focused on the hydrogen bonding between 2-aminoheterocyclic compounds and carboxylic acid derivatives, leading to the formation of binary supramolecular organic salts. Their research contributes to the understanding of non-covalent interactions in the formation of complex crystalline structures, which is essential for designing new materials and pharmaceuticals (Jin et al., 2011).

properties

IUPAC Name

2-oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3.2ClH/c12-8-3-5(9(13)14)6-4-10-2-1-7(6)11-8;;/h3,10H,1-2,4H2,(H,11,12)(H,13,14);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYMZHWBIRJYOEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC(=O)C=C2C(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Oxo-5,6,7,8-tetrahydro-1H-1,6-naphthyridine-4-carboxylic acid;dihydrochloride

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